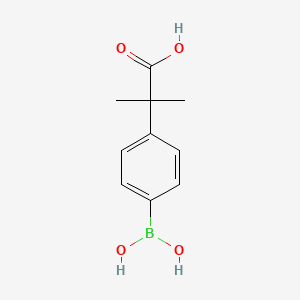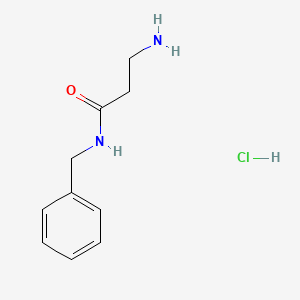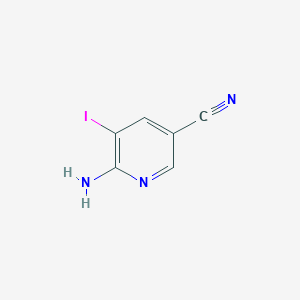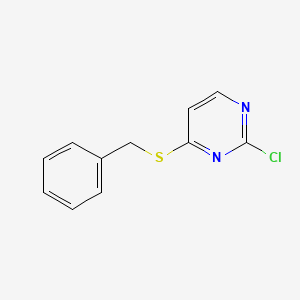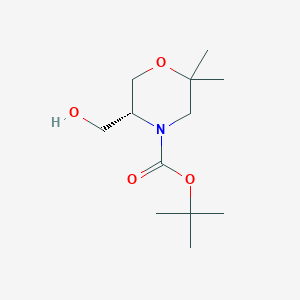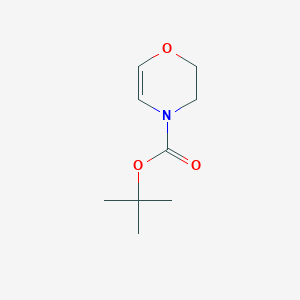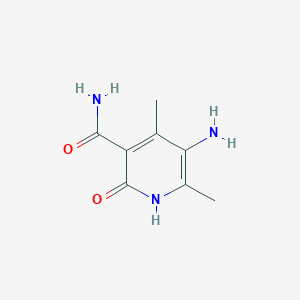![molecular formula C11H8F3N3O3 B1524339 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1232785-83-9](/img/structure/B1524339.png)
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring with a trifluoromethoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the trifluoromethoxy group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole ring and the trifluoromethoxy group. Pyrazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity and potentially its stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Synthesis and Reaction of 5‐Amino‐3‐Trifluoromethylisoxazole and ‐Pyrazole‐4‐Carboxylic Acids Tanaka et al. (1986) detailed the synthesis of 5-amino-3-trifluoromethylisoxazole and pyrazole-4-carboxylic acids through reactions of trifluoroacetonitrile oxide or -imines with cyanoacetic acid derivatives. The study examined the behavior of these aminoazole-4-carboxylic acids with electrophiles, noting acylation differences between the aminoisoxazole and aminopyrazole compounds and discussing the cyclization to form pyrazolooxazinones (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).
Structural and Spectral Investigations
Structural, Spectral, and Theoretical Investigations of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid In a combined experimental and theoretical study, Viveka et al. (2016) investigated 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, analyzing its NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. The study provided detailed insights into the molecular structure and electronic transitions within the molecule (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Novel Synthesis Methods
Ruthenium-catalyzed Synthesis of 5-Amino-1,2,3-Triazole-4-Carboxylates Ferrini et al. (2015) developed a ruthenium-catalyzed protocol for synthesizing a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, aimed at overcoming challenges associated with the Dimroth rearrangement. The synthesized amino acids were used to prepare triazole-containing dipeptides and HSP90 inhibitors, showcasing the molecule's versatility in creating biologically active compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Synthesis of Novel Azides and Triazoles
Synthesis of Novel Azides and Triazoles on the Basis of 1н-Pyrazole-3(5)-Carboxylic Acids Dalinger et al. (2020) focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, containing the triazole moiety at different positions. The study emphasized the synthesis of previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids and discussed the potential use of these ligands in medicinal chemistry and metal complex catalysis (Dalinger, Medved’ko, Balalaeva, Vatsadze, Dalinger, & Vatsadze, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-7-3-1-6(2-4-7)17-9(15)8(5-16-17)10(18)19/h1-5H,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJWVZGKQPFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


